molecular formula C21H40BrNO B1612640 Cetylpyridinium bromide hydrate CAS No. 202869-92-9

Cetylpyridinium bromide hydrate

Cat. No. B1612640
M. Wt: 402.5 g/mol
InChI Key: HVWZDJSNXREVCK-UHFFFAOYSA-M
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Description

Cetylpyridinium bromide hydrate, also known as Hexadecylpyridinium Bromide Hydrate, is a compound with the molecular formula C21H38BrN.Xh2o and a molecular weight of 384.44 . It is a quaternary ammonium with broad-spectrum antiseptic properties . Its salt form, cetylpyridinium chloride, is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays .


Synthesis Analysis

The synthesis of Cetylpyridinium Bromide Hydrate/Polyvinyl Chloride involves a dry method for the modification process. A total of 1.0 g cetylpyridinium bromide hydrate is dissolved in 25.0 mL acetone, and then it is added dropwise .


Molecular Structure Analysis

The molecular formula of Cetylpyridinium bromide hydrate is C21H38BrN . The molecular weight is 384.44 g/mol .


Chemical Reactions Analysis

The micellization characteristics of Cetylpyridinium bromide hydrate have been investigated by microcalorimetric technique at various temperatures in a buffer solution of Tris (hydroxymethyl)aminomethane . The enthalpy changes associated with micelle dissociation were temperature-dependent, indicating the importance of hydrophobic interactions .


Physical And Chemical Properties Analysis

Cetylpyridinium bromide hydrate is a powder with a melting point of 67 - 71 °C . It has a molecular weight of 384.44 g/mol .

Scientific Research Applications

1. Capture of Rare Earth Elements from Chloride Solution

  • Summary of Application: Cetylpyridinium bromide hydrate is used in the preparation of a new sorbent, cetylpyridinium bromide/polyvinylchloride (CPB/PVC), which is tested to extract rare earth elements (REEs) from their chloride solutions .
  • Methods of Application: The sorbent is prepared and identified by FTIR, TGA, SEM, EDX, and XRD. The impact of various factors such as pH, RE ion initial concentration, contacting time, and dose amount via sorption process is inspected .
  • Results or Outcomes: The optimum pH was found to be 6.0, and the equilibrium contact time was reached at 60 min at 25 °C. The prepared adsorbent (CPB/PVC) uptake capacity was 182.6 mg/g. The adsorption of RE ions onto the CPB/PVC sorbent was found to fit the Langmuir isotherm as well as pseudo-second-order models well. In addition, the thermodynamic parameters of RE ion sorption were found to be exothermic and spontaneous .

2. Interaction with Glycylglycine

  • Summary of Application: Cetylpyridinium bromide hydrate is used in the study of its interaction with glycylglycine, a dipeptide .
  • Methods of Application: The interaction is studied using volumetric, ultrasonic, and conductometric methods .
  • Results or Outcomes: The specific results or outcomes of this study are not provided in the available information .

3. Interaction with Levofloxacin Hemihydrate

  • Summary of Application: Cetylpyridinium bromide hydrate is used in the study of its interaction with levofloxacin hemihydrate, an antibiotic .
  • Methods of Application: The interaction is studied using a conductivity technique in aqueous and additive mixtures, including NaCl, NaOAc, NaBenz, 4-ABA, and urea .
  • Results or Outcomes: The aggregation behavior of the CPB + LFH mixture was studied considering the variation in additive contents and the change in experimental temperature .

4. Use in Oral Care Products

  • Summary of Application: Cetylpyridinium bromide hydrate, in the form of cetylpyridinium chloride, is used in some types of mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays .
  • Methods of Application: It is added to these products for its antiseptic properties .
  • Results or Outcomes: It has been shown to be effective in preventing dental plaque and reducing gingivitis .

5. Interaction with Sodium Dodecyl Sulfate

  • Summary of Application: Cetylpyridinium bromide hydrate is used in the study of its interaction with sodium dodecyl sulfate, a common anionic surfactant .
  • Methods of Application: The interaction is studied using various techniques such as conductivity measurements, surface tension measurements, and spectroscopic methods .
  • Results or Outcomes: The results show that the two surfactants form mixed micelles in solution, and the interaction parameters suggest synergistic behavior .

6. Use in Antimicrobial Coatings

  • Summary of Application: Cetylpyridinium bromide hydrate is used in the development of antimicrobial coatings for various surfaces .
  • Methods of Application: It is incorporated into a polymer matrix and applied as a coating to the surface. The coating is then tested for its antimicrobial activity .
  • Results or Outcomes: The coatings have been found to be effective in reducing the growth of various types of bacteria, including Staphylococcus aureus and Escherichia coli .

Safety And Hazards

Cetylpyridinium bromide hydrate is harmful if swallowed and fatal if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-hexadecylpyridin-1-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWZDJSNXREVCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583485
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetylpyridinium bromide hydrate

CAS RN

202869-92-9
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202869-92-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
J Siegenthaler - 2015 - digitalcommons.cwu.edu
… (15) has investigated the interaction of a PSC, polystyrene sulfonate (PSS) with cetylpyridinium bromide hydrate (CPBM), to transport dyes to a TiO2 surface. She found that it was …
Number of citations: 3 digitalcommons.cwu.edu
EM Allam, TA Lashen, SA Abou El-Enein, MA Hassanin… - Polymers, 2022 - mdpi.com
… A total of 1.0 g cetylpyridinium bromide hydrate was dissolved in 25.0 mL acetone, and then … The modified polyvinyl chloride with cetylpyridinium bromide hydrate was physically formed …
Number of citations: 17 www.mdpi.com
SE Bae, KJ Kim, IH Choi, S Huh - Carbon, 2016 - Elsevier
… The as-prepared disordered MSN (denoted as d-MSN) was synthesized by using cetylpyridinium bromide hydrate (CTPB radical dot xH 2 O, Sigma–Aldrich) as the surfactant and …
Number of citations: 26 www.sciencedirect.com
R Maderuelo-Solera, S Richter… - Industrial & …, 2021 - ACS Publications
… (51) In a typical synthesis, 1 g of cetylpyridinium bromide hydrate was dissolved in 30 mL of … In this process, 0.6 g of urea and 1 g of cetylpyridinium bromide hydrate were dissolved in 30 …
Number of citations: 9 pubs.acs.org
RC Beier, JA Byrd, K Andrews, D Caldwell, TL Crippen… - Poultry Science, 2021 - Elsevier
… Intermediate MICs against DC&R, cetylpyridinium bromide hydrate, hexadecylpyridinium chloride, ethylhexadecyldimethylammonium bromide, and hexadecyltrimethylammonium …
Number of citations: 14 www.sciencedirect.com
YE Kim, KY Lee, MS Lee - Catalysis Today, 2024 - Elsevier
… method is used to synthesize a series of wrinkled silica (KCC-1) supports having different morphologies and textural properties by modulating the cetylpyridinium bromide hydrate (CPB)/…
Number of citations: 0 www.sciencedirect.com
V Casas-Arrojo, J Decara… - Biomolecules, 2021 - mdpi.com
… The PcSPs were precipitated with 2% Cetylpyridinium bromide hydrate and ethanol and purified by dialysis. The extract was lyophilized for its characterization by Fourier transform-…
Number of citations: 27 www.mdpi.com
YE Kim, KY Lee, MS Lee - Available at SSRN 4497189 - papers.ssrn.com
… method was used to synthesize a series of wrinkled silica (KCC-1) supports having different morphologies and textural properties by modulating the cetylpyridinium bromide hydrate (…
Number of citations: 0 papers.ssrn.com
Y Choi, J Kim, S Yu, S Hong - Nanotechnology, 2020 - iopscience.iop.org
… A typical synthesis involved preparing an aqueous solution by dissolving 1 g of cetylpyridinium bromide hydrate and 0.6 g of urea in 30 ml of distillated water, and an organic solution by …
Number of citations: 24 iopscience.iop.org
K Ovejero-Paredes, D Diaz-Garcia, I Mena-Palomo… - Biomaterials …, 2022 - Elsevier
… A fibrous silica-based material was synthetized starting from an appropriate mixture of cetylpyridinium bromide hydrate, urea and TEOS. The fibrous silica-based system was …
Number of citations: 9 www.sciencedirect.com

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